2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core is synthesized through a series of nucleophilic addition and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the benzothieno pyrimidine core .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted acetamides .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of the acetamide group. These structural features contribute to its unique chemical reactivity and potential biological activity .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, making it a subject of interest for further research and development.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H24ClN3O2S and a molecular weight of approximately 439.97 g/mol. The structure includes a sulfanyl group linked to a benzothieno-pyrimidine core and an acetamide moiety. This intricate architecture is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H24ClN3O2S |
Molecular Weight | 439.97 g/mol |
IUPAC Name | 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that it may exert anti-inflammatory and anticancer effects by modulating the activity of these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways critical for growth and survival in cancer cells.
Anti-inflammatory Activity
Research has shown that compounds with similar structural motifs often exhibit anti-inflammatory properties. For instance, studies demonstrated that derivatives of benzothieno-pyrimidines can reduce pro-inflammatory cytokine levels in vitro.
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. For example:
- Cell Line Studies : In vitro assays on breast cancer cell lines indicated a significant reduction in cell viability at concentrations above 10 µM.
Case Study: Interaction with Enzymes
A case study involving enzyme kinetics revealed that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 value was determined to be around 25 µM.
Research Findings
Recent studies have highlighted the importance of molecular docking simulations to predict binding affinities and interactions with target proteins. These simulations have shown promising results indicating strong binding potential to COX enzymes and certain kinases implicated in cancer progression.
Summary of Findings
Study Type | Findings |
---|---|
In Vitro Assays | Significant reduction in viability of cancer cells |
Enzyme Kinetics | IC50 for COX inhibition at 25 µM |
Molecular Docking | Strong binding affinity to COX and kinase targets |
Properties
Molecular Formula |
C26H24ClN3O2S2 |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-15-6-5-7-16(2)23(15)28-21(31)14-33-26-29-24-22(19-8-3-4-9-20(19)34-24)25(32)30(26)18-12-10-17(27)11-13-18/h5-7,10-13H,3-4,8-9,14H2,1-2H3,(H,28,31) |
InChI Key |
VVNAJICOBHLBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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